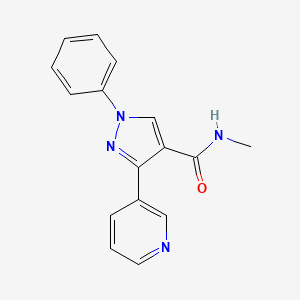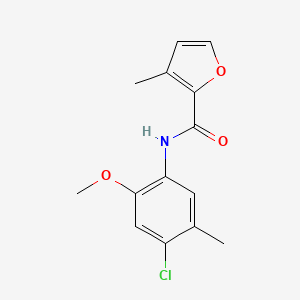
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide, also known as CMF, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMF is a furanocarboxamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been found to exhibit promising biological activities that can be harnessed for various research purposes.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever in various animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has also been found to exhibit potential anticancer activity, making it a promising candidate for cancer research. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide for lab experiments is its potential to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. This makes the compound a versatile tool for various research purposes. However, one of the limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide. One potential area of research is the development of new analogs of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide with improved biological activities and reduced toxicity. Another potential area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide. Finally, the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide as a therapeutic agent for various diseases, including cancer, should be further explored.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form 4-chloro-2-methoxy-5-methylbenzoyl chloride. This intermediate is then reacted with 3-methylfuran-2-carboxamide in the presence of a base to yield the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has also been found to exhibit potential anticancer activity, making it a promising candidate for cancer research.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-4-5-19-13(8)14(17)16-11-6-9(2)10(15)7-12(11)18-3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIBUUHSIDLJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

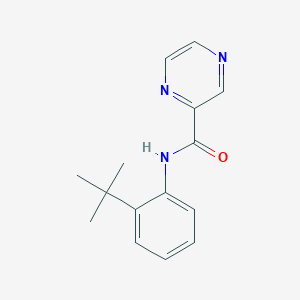
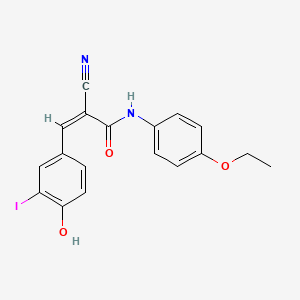
![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate](/img/structure/B7465069.png)
![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)

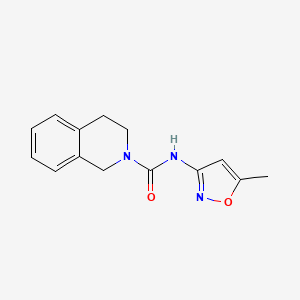
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
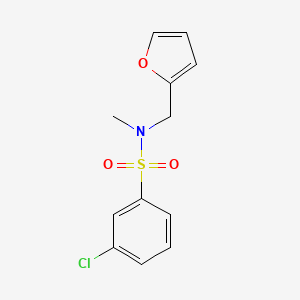
![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)

